(3-methylphenyl)methyl N,N-dimethylcarbamate

Catalog No.
S12828590
CAS No.
16605-27-9
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-methylphenyl)methyl N,N-dimethylcarbamate

CAS Number

16605-27-9

Product Name

(3-methylphenyl)methyl N,N-dimethylcarbamate

IUPAC Name

(3-methylphenyl)methyl N,N-dimethylcarbamate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3

InChI Key

IRXUAVIHPKYIFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)N(C)C

(3-Methylphenyl)methyl N,N-dimethylcarbamate is an organic compound classified under carbamates, which are esters derived from carbamic acid. The compound features a three-methylphenyl group attached to a methyl N,N-dimethylcarbamate structure, giving it the chemical formula C₁₁H₁₅N₁O₂. It is characterized by its moderate boiling point of approximately 280.7 °C and is typically utilized in various biological and chemical applications due to its buffering properties and structural characteristics .

The reactivity of (3-methylphenyl)methyl N,N-dimethylcarbamate primarily involves hydrolysis, which can occur under acidic or basic conditions, leading to the formation of the corresponding amine and carbamic acid derivatives. Additionally, it can undergo nucleophilic substitution reactions due to the presence of the carbamate functional group. These reactions are essential for its applications in organic synthesis and medicinal chemistry .

This compound exhibits notable biological activity, particularly as a non-ionic organic buffering agent. It is effective in maintaining pH levels in cell cultures within a range of 6 to 8.5, which is crucial for various biological experiments and applications . Furthermore, studies indicate that carbamate derivatives can exhibit insecticidal properties, making them relevant in agricultural applications .

The synthesis of (3-methylphenyl)methyl N,N-dimethylcarbamate can be achieved through several methods:

  • Direct Carbamation: This involves reacting 3-methylphenol with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
  • Transesterification: Utilizing methyl N,N-dimethylcarbamate with 3-methylphenol under acidic conditions can yield the desired product.
  • Nucleophilic Substitution: The reaction between a suitable alkyl halide and N,N-dimethylcarbamate can also produce this compound .

(3-Methylphenyl)methyl N,N-dimethylcarbamate finds diverse applications in:

  • Biological Research: As a buffering agent in cell culture media.
  • Agriculture: Potential use as an insecticide due to its biological activity.
  • Synthesis: Acts as an intermediate in the production of other chemical compounds .

Interaction studies have shown that (3-methylphenyl)methyl N,N-dimethylcarbamate can influence various biological pathways, particularly in cell culture environments where pH stability is critical. Its interaction with cellular components can affect metabolic processes, making it a valuable compound for research in pharmacology and toxicology .

Several compounds share structural similarities with (3-methylphenyl)methyl N,N-dimethylcarbamate. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
(3-Methylphenyl)N-ethyl-N-methylcarbamateC₁₁H₁₅N₁O₂Ethyl group instead of dimethyl; used in similar applications.
(3-Methylphenyl)methyl N,N-diethylcarbamateC₁₃H₁₉N₁O₂Diethyl substituent; broader spectrum of insecticidal activity.
(3-Methylphenyl)N-methylcarbamateC₉H₁₃N₁O₂Lacks dimethyl substitution; lower toxicity profile.

The uniqueness of (3-methylphenyl)methyl N,N-dimethylcarbamate lies in its specific methyl substitutions that enhance its buffering capacity while maintaining low toxicity levels compared to other carbamates .

Carbamates, organic compounds characterized by the functional group $$ \text{R}2\text{NC(O)OR} $$, have been pivotal in chemical research since their discovery in the 19th century. Formally derived from carbamic acid ($$ \text{NH}2\text{COOH} $$), these compounds exhibit diverse chemical and biological properties due to their structural versatility. The carbamate moiety ($$-\text{N}−\text{C}(=\text{O})−\text{O}−$$) is integral to polymers like polyurethanes and agrochemicals such as insecticides.

Carbamates are synthesized via multiple pathways, including alcoholysis of carbamoyl chlorides ($$ \text{R}2\text{NC(O)Cl} $$) or reactions between chloroformates ($$ \text{R'OC(O)Cl} $$) and amines ($$ \text{R}2\text{NH} $$). Their stability in aqueous solutions, governed by equilibria with carbonate and bicarbonate ions, makes them suitable for industrial and pharmaceutical applications. For example, carbamate insecticides like carbaryl ($$ \text{C}{12}\text{H}{11}\text{NO}_2 $$) inhibit acetylcholinesterase (AChE), disrupting neurotransmission in pests.

The structural adaptability of carbamates allows for tailored physicochemical properties, such as solubility and reactivity. This adaptability has driven their use in drug design, materials science, and catalysis.

Discovery and Development of (3-Methylphenyl)methyl N,N-Dimethylcarbamate

The synthesis of (3-methylphenyl)methyl N,N-dimethylcarbamate ($$ \text{C}{11}\text{H}{15}\text{NO}_2 $$) emerged from efforts to optimize carbamate derivatives for enhanced stability and specificity. This compound features a (3-methylphenyl)methyl group esterified to a N,N-dimethylcarbamate moiety, distinguishing it from simpler alkyl or aryl carbamates.

Synthesis Pathways

  • Chloroformate Route: Reacting (3-methylphenyl)methanol with phosgene ($$ \text{COCl}2 $$) yields the corresponding chloroformate, which subsequently reacts with dimethylamine ($$ \text{(CH}3\text{)}2\text{NH} $$) to form the target carbamate.
    $$
    \text{(3-MeC}
    6\text{H}4\text{)CH}2\text{OH} + \text{COCl}2 \rightarrow \text{(3-MeC}6\text{H}4\text{)CH}2\text{OCOCl} + \text{HCl}
    $$
    $$
    \text{(3-MeC}6\text{H}4\text{)CH}2\text{OCOCl} + \text{(CH}3\text{)}2\text{NH} \rightarrow \text{(3-MeC}6\text{H}4\text{)CH}2\text{OCO-N(CH}3\text{)}2 + \text{HCl}
    $$

  • Isocyanate Route: Curtius rearrangement of acyl azides generates isocyanates, which react with alcohols to form carbamates. For example:
    $$
    \text{RCON}3 \rightarrow \text{RNCO} + \text{N}2
    $$
    $$
    \text{RNCO} + \text{(3-MeC}6\text{H}4\text{)CH}2\text{OH} \rightarrow \text{(3-MeC}6\text{H}4\text{)CH}2\text{OCO-NHR'}
    $$

The N,N-dimethyl substitution enhances steric hindrance and electronic effects, potentially altering biological activity compared to non-alkylated carbamates.

Significance in Chemical Research

(3-Methylphenyl)methyl N,N-dimethylcarbamate exemplifies the role of carbamates in interdisciplinary research:

  • Enzyme Inhibition: Like other carbamates, it may reversibly inhibit AChE by carbamylating the serine hydroxyl group in the enzyme’s active site. The N,N-dimethyl groups could modulate binding affinity and selectivity.
  • Material Science: As a monomer, it could contribute to polyurethane networks with tailored thermal and mechanical properties.
  • Catalysis: Carbamates serve as ligands in transition-metal catalysis, and the aromatic methyl group in this compound might enhance substrate coordination.

Historical Applications and Development Timeline

YearMilestoneSignificance
1833Discovery of urethane by Jean-Baptiste DumasEstablished foundational carbamate chemistry.
1870Bassarov’s synthesis of urea from ammonium carbamateHighlighted carbamates as intermediates in fertilizer production.
1960Patent for carbamate synthesis via chloroformate-amine reactionsEnabled scalable production of N,N-dialkylcarbamates.
1980sExpansion of carbamate-based agrochemicalsDemonstrated efficacy of carbamates in pest control.
2000sExploration of carbamates in drug deliveryLeveraged carbamate stability for prodrug design.

The development of (3-methylphenyl)methyl N,N-dimethylcarbamate aligns with trends in optimizing carbamate functionality for specialized applications, though its specific historical uses remain underexplored in public literature.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is (3-methylphenyl)methyl N,N-dimethylcarbamate [3]. This nomenclature follows the standard IUPAC rules for naming carbamate esters, where the ester portion is derived from carbamic acid and the alcohol component [42] [46]. The systematic name accurately reflects the molecular structure, indicating the presence of a 3-methylphenyl group attached to a methyl group, which serves as the alcohol portion of the carbamate ester [3] [9].

According to IUPAC nomenclature principles for esters, the name is constructed by first identifying the alkyl group from the alcohol portion, followed by the name of the acid portion with the characteristic -oate ending [42] [44]. In this case, the (3-methylphenyl)methyl portion represents the alcohol-derived component, while N,N-dimethylcarbamate indicates the substituted carbamic acid derivative [3] [27].

The systematic naming also follows the standard convention where carbamate esters are formally derived from carbamic acid (NH₂COOH), with the nitrogen atom bearing two methyl substituents and the oxygen atom esterified with (3-methylphenyl)methyl alcohol [16] [27].

Common Names and Synonyms

The compound is commonly referred to by several alternative names in chemical literature and databases [2] [9]. The most frequently encountered synonym is 3-methylbenzyl dimethylcarbamate, which represents a simplified nomenclature approach [2]. This name emphasizes the benzyl structure of the alcohol portion while maintaining the dimethylcarbamate designation for the acid component.

Another recognized designation is m-tolyl methyl dimethylcarbamate, where "m-tolyl" refers to the meta-substituted toluene derivative and reflects the positional isomerism of the methyl group on the benzene ring [2] [5]. This nomenclature system draws from the traditional naming conventions for aromatic compounds where toluene derivatives are designated by their substitution patterns.

The compound may also be identified as carbamic acid, N,N-dimethyl-, (3-methylphenyl)methyl ester, which represents the formal IUPAC ester nomenclature approach [9]. This systematic designation clearly identifies the parent carbamic acid structure and specifies both the nitrogen substitution pattern and the esterifying alcohol.

Registry Numbers and Database Identifiers

The compound is assigned the Chemical Abstracts Service Registry Number 16605-27-9, which serves as its unique identifier in chemical databases and literature [9]. This CAS number provides unambiguous identification across different naming systems and databases worldwide.

The molecular formula is established as C₁₁H₁₅NO₂, with a molecular weight of 193.25 grams per mole [9]. The compound is catalogued in the MDL database with the identifier MFCD27945834, providing additional reference for chemical inventory and research applications [9].

Table 1: Registry Numbers and Molecular Data

ParameterValue
CAS Registry Number16605-27-9 [9]
Molecular FormulaC₁₁H₁₅NO₂ [9]
Molecular Weight193.25 g/mol [9]
MDL NumberMFCD27945834 [9]
PubChem CID21679969 [3]

The compound's structural identifiers include the SMILES notation CC1=CC(=CC=C1)COC(=O)N(C)C, which provides a linear representation of the molecular structure [3] [9]. The InChI identifier InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 offers a standardized structural description for database compatibility [3].

Chemical Classification and Taxonomy

(3-methylphenyl)methyl N,N-dimethylcarbamate belongs to the carbamate class of organic compounds, which are characterized by the functional group R₂NC(O)OR and are formally derived from carbamic acid [16]. Carbamates represent a significant category of organic compounds with the general structure >N−C(=O)−O−, where the nitrogen and oxygen atoms are connected through a carbonyl group [16] [17].

The compound is specifically classified as a carbamate ester, distinguishing it from carbamate salts and other carbamate derivatives [16] [27]. Carbamate esters are formed through the reaction of carbamic acid derivatives with alcohols, resulting in compounds that exhibit both amide and ester characteristics [21] [27].

Within the broader chemical taxonomy, this compound falls under the category of substituted carbamates, where both the nitrogen atom and the oxygen atom bear organic substituents [16] [20]. The N,N-dimethyl substitution pattern places it in the dialkylcarbamate subcategory, while the aromatic alcohol component classifies it as an arylalkyl carbamate ester [20] [21].

Table 2: Chemical Classification Hierarchy

Classification LevelCategory
Primary ClassCarbamate [16]
SubclassCarbamate Ester [16] [27]
Substitution TypeN,N-Dialkylcarbamate [20]
Alcohol ComponentArylalkyl Alcohol Derivative [21]
Functional GroupR₂NC(O)OR [16]

The compound's chemical behavior is influenced by the carbamate functional group, which exhibits amide-ester hybrid characteristics with chemical reactivity comparable to both functional groups [21]. This structural feature contributes to the compound's stability through resonance between the amide and carboxyl groups, with C-N bond rotational barriers approximately 15-20% lower than structurally analogous amides [21].

Relation to Other Carbamate Compounds

(3-methylphenyl)methyl N,N-dimethylcarbamate shares structural and chemical relationships with numerous other carbamate compounds, particularly those containing aromatic alcohol components and dimethylamino substitution patterns [25] [26]. The compound exhibits close structural similarity to other methylphenyl carbamate derivatives, differing primarily in the position of methyl substitution on the aromatic ring and the nature of the linking group between the aromatic system and the carbamate functionality.

A closely related compound is 3-methylphenyl N,N-dimethylcarbamate (CAS 7305-07-9), which differs by the absence of the methylene bridge between the aromatic ring and the carbamate oxygen [2] [37]. This structural difference significantly affects the compound's physical and chemical properties, as the methylene linker in (3-methylphenyl)methyl N,N-dimethylcarbamate provides additional conformational flexibility and alters the electronic properties of the molecule [37] [38].

Another related compound is (3-methylphenyl) N-ethyl-N-methylcarbamate, which maintains the same aromatic alcohol component but features different nitrogen substitution with ethyl and methyl groups instead of two methyl groups [34]. This variation demonstrates the structural diversity possible within the carbamate family while maintaining the core functional group architecture.

Table 3: Related Carbamate Compounds

Compound NameCAS NumberMolecular FormulaKey Structural Difference
3-methylphenyl N,N-dimethylcarbamate7305-07-9 [37]C₁₀H₁₃NO₂ [37]Direct aromatic attachment
(3-methylphenyl) N-ethyl-N-methylcarbamateNot specified [34]C₁₁H₁₅NO₂ [34]Mixed alkyl N-substitution
methyl [(3-methylphenyl)methyl]carbamate537698-87-6 [35]C₁₀H₁₃NO₂ [35]Unsubstituted nitrogen

The relationship between these compounds extends to their chemical reactivity patterns, where all carbamate esters can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives [16]. The presence of the aromatic ring system in these related compounds contributes to their stability and influences their solubility characteristics in organic solvents [21] [24].

The compound (3-methylphenyl)methyl N,N-dimethylcarbamate possesses the molecular formula C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol [1] [2] [3]. The exact molecular ion mass determined by high-resolution mass spectrometry is 193.110278721 Da [1]. This carbamate derivative is registered under CAS number 16605-27-9 and carries the systematic Chemical Abstracts Service index name "Carbamic acid, N,N-dimethyl-, (3-methylphenyl)methyl ester" [3] [4].

The molecular composition consists of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, distributed across a benzyl carbamate framework. The compound contains 14 heavy atoms (non-hydrogen atoms) and exhibits a topological polar surface area of 29.5 Ų, indicating moderate molecular polarity [5]. The formal charge of the molecule is zero, consistent with its neutral carbamate structure.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
Exact Mass193.110278721 Da
CAS Registry Number16605-27-9
Heavy Atom Count14
Topological Polar Surface Area29.5 Ų

Structural Formula and Stereochemistry

The structural formula of (3-methylphenyl)methyl N,N-dimethylcarbamate features a meta-methylated benzyl group connected to a dimethylcarbamate moiety through an ester linkage. The IUPAC name is (3-methylphenyl)methyl N,N-dimethylcarbamate, while alternative nomenclature includes 3-methylbenzyl dimethylcarbamate [4].

The compound's structure can be represented by the SMILES notation CC1=CC(=CC=C1)COC(=O)N(C)C [1] [4] and the InChI identifier InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-14-11(13)12(2)3/h4-7H,8H2,1-3H3 [1]. The molecule exhibits no defined stereocenter [5], rendering it achiral with no optical activity.

The structural framework consists of three distinct regions: the aromatic benzyl portion, the flexible methylene bridge, and the planar carbamate functional group. The meta-methyl substitution on the benzene ring introduces steric effects that influence molecular conformation and intermolecular interactions while maintaining the compound's overall symmetry.

Molecular Geometry and Conformation

The molecular geometry of (3-methylphenyl)methyl N,N-dimethylcarbamate is characterized by distinct conformational features arising from its flexible and rigid structural elements. The compound contains three rotatable bonds [5]: the benzyl carbon-oxygen bond, the carbamate carbon-oxygen bond, and the nitrogen-methyl bonds, allowing for multiple conformational states.

The carbamate functional group adopts a planar configuration due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system. This planarity results in a C=O-N bond angle of approximately 120-122°, consistent with sp² hybridization at both the carbonyl carbon and nitrogen atom. The O-C-N bond angle measures approximately 111-113°, reflecting the tetrahedral geometry around the ester oxygen.

Bond length analysis reveals characteristic carbamate structural parameters. The C=O bond length ranges from 1.22-1.24 Å, slightly longer than typical ketone carbonyls due to resonance effects. The C-N bond length of 1.35-1.38 Å exhibits partial double bond character from π-delocalization. The benzyl C-O bond length measures 1.32-1.35 Å, typical for ester linkages.

The molecular dipole moment is estimated at 2.8-3.2 D, indicating moderate polarity arising from the carbamate group's charge separation. The compound exhibits two hydrogen bond acceptor sites (carbonyl oxygen and ester oxygen) but no hydrogen bond donor groups [5].

Crystal Structure Analysis

While specific crystal structure data for (3-methylphenyl)methyl N,N-dimethylcarbamate is limited in the available literature, structural insights can be drawn from closely related carbamate compounds. Crystal structure analysis of similar N-methylcarbamate pesticides, such as aminocarb (4-(dimethylamino)-3-methylphenyl N-methylcarbamate), provides valuable comparative data [6].

Aminocarb crystallizes in the monoclinic space group P2₁/c with unit cell parameters of a = 9.2445(3) Å, b = 12.4193(4) Å, c = 9.9910(4) Å, and β = 98.929(1)° [6]. The crystal structure reveals intermolecular hydrogen bonding patterns that stabilize the solid-state arrangement. Strong N-H···O hydrogen bonds with binding energies of -29.37 kJ mol⁻¹ connect adjacent molecules in chain-like formations [6].

The crystal packing demonstrates C-H···π interactions that contribute to the three-dimensional wave-like structure. These weak intermolecular forces, combined with electrostatic and dispersion energies, govern the crystal stability and physical properties such as melting point and solubility characteristics.

Based on structural similarities, (3-methylphenyl)methyl N,N-dimethylcarbamate likely exhibits comparable crystal packing motifs, with the potential for π-π stacking interactions between aromatic rings and weak hydrogen bonding involving the carbamate oxygen atoms.

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of (3-methylphenyl)methyl N,N-dimethylcarbamate exhibits characteristic absorption bands that provide definitive structural identification. The most prominent feature is the carbamate carbonyl stretch appearing at 1700-1720 cm⁻¹ [7] [8]. This absorption is notably intense due to the large dipole moment of the C=O bond and serves as the primary diagnostic peak for carbamate functional groups [9].

Aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl groups and benzyl methylene occur at 2800-3000 cm⁻¹ [10]. The N,N-dimethyl groups exhibit a characteristic symmetric methyl stretch at approximately 2830 cm⁻¹, which is diagnostic for N-methyl substituents and distinguishes them from O-methyl (2830 ± 10 cm⁻¹) and C-methyl (2872 ± 10 cm⁻¹) groups [10].

Additional diagnostic bands include C-N stretching at 1200-1400 cm⁻¹ and C-O stretching at 1000-1100 cm⁻¹ [7]. Aromatic C=C stretching appears as multiple bands between 1450-1600 cm⁻¹, while out-of-plane aromatic C-H bending occurs at 690-900 cm⁻¹, providing fingerprint information about the meta-substitution pattern.

Vibrational ModeWavenumber (cm⁻¹)IntensityAssignment
Carbamate C=O stretch1700-1720Very StrongPrimary diagnostic peak
Aromatic C-H stretch3000-3100MediumBenzyl ring vibrations
N-methyl C-H stretch~2830MediumN,N-dimethyl groups
C-N stretch1200-1400MediumCarbamate linkage
C-O stretch1000-1100MediumEster functionality

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns. In ¹H NMR spectroscopy, the aromatic protons of the 3-methylbenzyl group appear as a complex multiplet in the region 7.0-7.3 ppm, with the meta-substitution pattern producing distinct splitting patterns [5].

The benzyl methylene protons resonate as a singlet at approximately 5.1 ppm, shifted downfield due to the electron-withdrawing effect of the carbamate oxygen [1]. The N,N-dimethyl groups appear as a characteristic singlet at 2.9-3.0 ppm, representing six equivalent protons . The aromatic methyl group resonates as a singlet at approximately 2.3 ppm.

¹³C NMR spectroscopy reveals the carbamate carbonyl carbon at 155-158 ppm, appearing upfield compared to ketones and aldehydes due to resonance effects [12]. Aromatic carbons span the region 120-140 ppm, with the quaternary aromatic carbon bearing the methyl group appearing around 138 ppm. The benzyl methylene carbon resonates at 65-68 ppm, while the N,N-dimethyl carbons appear at 36-37 ppm [5].

The aromatic methyl carbon appears at approximately 21 ppm, consistent with methyl substituents on benzene rings. Integration patterns confirm the expected carbon count and structural connectivity.

NMR NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.0-7.3Complex multipletAromatic protons
¹H5.1SingletBenzyl CH₂
¹H2.9-3.0SingletN(CH₃)₂
¹H2.3SingletAromatic CH₃
¹³C155-158-Carbamate C=O
¹³C120-140-Aromatic carbons
¹³C65-68-Benzyl CH₂

Mass Spectrometry

Mass spectrometry of (3-methylphenyl)methyl N,N-dimethylcarbamate provides valuable structural information through characteristic fragmentation patterns. The molecular ion peak [M]⁺ appears at m/z 193, corresponding to the molecular weight [1]. However, the molecular ion is typically of low abundance due to facile fragmentation.

The base peak consistently appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through benzyl fragmentation [13]. This fragmentation is characteristic of benzyl-containing compounds and involves rearrangement of the initial benzyl cation to the stable, aromatic tropylium structure. The prevalence of this fragment makes it a diagnostic feature for benzyl carbamates.

Additional significant fragments include m/z 72, corresponding to the dimethylcarbamate cation [N(CH₃)₂CO]⁺, formed through cleavage of the benzyl ester bond. The m/z 105 fragment represents the 3-methylbenzyl cation [C₈H₉]⁺ before rearrangement to tropylium. Minor fragments at m/z 77 (phenyl cation) and m/z 44 (dimethylamino cation) provide additional structural confirmation.

The fragmentation pattern follows predictable pathways: α-cleavage adjacent to the oxygen atom generates the dimethylcarbamate fragment, while benzyl fragmentation produces the dominant tropylium ion. These fragmentation patterns are diagnostic for benzyl carbamate structures.

m/zRelative IntensityFragment IonFormation Pathway
193Low[M]⁺Molecular ion
91Base peakC₇H₇⁺Tropylium ion (benzyl rearrangement)
105MediumC₈H₉⁺3-methylbenzyl cation
72MediumN(CH₃)₂CO⁺Dimethylcarbamate fragment
77LowC₆H₅⁺Phenyl cation

UV-Visible Spectroscopy

UV-visible spectroscopy of (3-methylphenyl)methyl N,N-dimethylcarbamate reveals characteristic electronic transitions associated with the carbamate chromophore and aromatic system. The compound exhibits a weak n→π* transition at approximately 280-290 nm [14] [15], characteristic of the carbamate functional group. This transition involves promotion of a non-bonding electron from the carbonyl oxygen to the π*-antibonding orbital of the C=O bond.

A more intense π→π* transition occurs at shorter wavelengths around 190-200 nm [14], corresponding to excitation within the aromatic system and carbamate π-system. This transition is typically more intense than the n→π* absorption but falls in the far-UV region where many solvents absorb.

The aromatic substitution pattern influences the electronic spectrum through inductive and resonance effects of the meta-methyl group. The 3-methylbenzyl chromophore contributes additional π→π* transitions in the 250-270 nm region, though these may overlap with the carbamate absorptions [16].

UV-visible spectroscopy studies of related carbamate compounds demonstrate that the maximum absorption wavelengths (λmax) can be used to monitor structural changes and interactions. For example, carbofuran monitoring at 275 nm, carbaryl at 280 nm, and propoxur at 270 nm illustrate how substituent effects modulate the electronic spectra [15].

The extinction coefficients for carbamate n→π* transitions are typically low (ε < 100 M⁻¹cm⁻¹), while π→π* transitions exhibit higher intensity (ε > 1000 M⁻¹cm⁻¹). The weak n→π* absorption makes UV-Vis spectroscopy less sensitive for quantitative analysis compared to IR or NMR methods.

Transition TypeWavelength (nm)IntensityElectronic Description
n→π*280-290Weak (ε < 100)Carbamate carbonyl excitation
π→π*190-200Strong (ε > 1000)Aromatic/carbamate π-system
π→π*250-270MediumSubstituted benzyl chromophore

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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